Analgesic Potency: Nantradol vs. Morphine Benchmark
Nantradol hydrochloride demonstrates 2- to 7-fold greater analgesic potency than morphine across a battery of standard preclinical pain tests [1]. Crucially, this potent analgesia is not reversed by the opioid antagonist naloxone, whereas the effect of morphine is completely blocked [2]. This confirms that nantradol achieves superior or equivalent pain relief through a distinct, non-opioid mechanism, avoiding the on-target liabilities of μ-opioid receptor activation.
| Evidence Dimension | Analgesic Potency |
|---|---|
| Target Compound Data | ED50 range for nantradol across multiple tests indicates potency 2-7x higher than morphine. |
| Comparator Or Baseline | Morphine (reference opioid analgesic) |
| Quantified Difference | Nantradol is 2 to 7 times more potent than morphine. |
| Conditions | Battery of preclinical analgetic tests in animal models. |
Why This Matters
This non-opioid potency profile is essential for research into pain pathways where avoiding opioid receptor desensitization, tolerance, and respiratory depression is critical, directing procurement toward this specific agent over opioid controls.
- [1] Johnson, M. R., & Milne, G. M. (1980). Recent discoveries in the search for non-opiate analgetics. Journal of Heterocyclic Chemistry, 17(8), 1817-1820. View Source
- [2] Lal, H., et al. (1981). Effectiveness of Nantradol in Blocking Narcotic Withdrawal Signs Through Nonnarcotic Mechanisms. Journal of Clinical Pharmacology, 21(S1), 361S-366S. View Source
